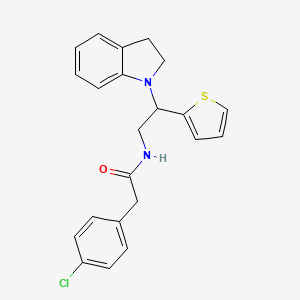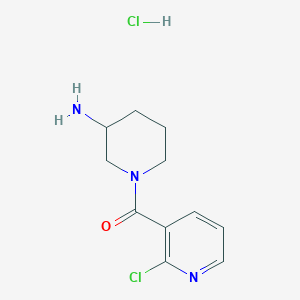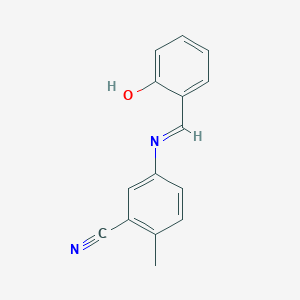
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide, also known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTN is a nicotinamide derivative and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD), which help to reduce oxidative damage in cells.
Biochemical and Physiological Effects
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized in the laboratory. However, the limitations of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide include its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several areas of future research for 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide. One potential direction is the investigation of its efficacy in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to exhibit anti-viral properties and could be investigated further as a potential treatment for viral infections. Additionally, the development of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide involves the reaction of 2-bromoethyl 4-methoxy-3-nitropyridine-2-carboxylate with tetrahydro-2H-pyran-4-thiol in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-14-12(3-2-6-16-14)13(17)15-7-10-20-11-4-8-19-9-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBSAZSLLQLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2977015.png)

![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)


![3-Benzyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)

![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)


![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

